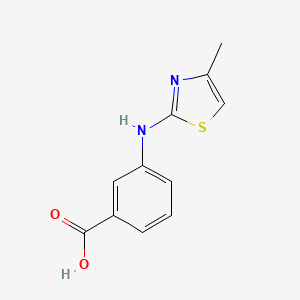

3-(4-Methyl-thiazol-2-ylamino)-benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-Methyl-thiazol-2-ylamino)-benzoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 2-amino-4-methyl-1,3-thiazole-5-carboxylate and 4-methyl benzoyl chloride was stirred at a temperature not exceeding 5 °C for 3 hours .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole derivatives have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . An efficient synthesis of 3-[2-(arylamino)thiazol-4-yl]coumarins was reported via grinding of 3-(bromoacetyl)coumarin derivatives, arylamines, and potassium thiocyanate .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Thiazolderivate sind für ihre starken antimikrobiellen Eigenschaften bekannt. Sie können als wirksame Mittel gegen eine Reihe von bakteriellen und pilzlichen Arten wirken . Die Struktur der 3-(4-Methyl-thiazol-2-ylamino)-benzoesäure ermöglicht die potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Mittel, die gegen arzneimittelresistente Bakterien- und Pilzstämme wirksamer sein könnten.

Krebsforschung

Die Forschung hat gezeigt, dass bestimmte Thiazolverbindungen signifikante antiproliferative Wirkungen gegen verschiedene Krebszelllinien aufweisen . Die Fähigkeit der this compound, die Zellteilung und Proliferation zu stören, macht sie zu einem Kandidaten für weitere Studien in der Krebsforschung, insbesondere bei der Synthese von Verbindungen, die auf Brustkrebszelllinien abzielen.

Landwirtschaftliche Chemie

In der Landwirtschaft können Thiazolderivate zur Herstellung von Fungiziden und Pestiziden verwendet werden. Ihre biologische Aktivität kann genutzt werden, um Nutzpflanzen vor Pilzinfektionen und Schädlingsbefall zu schützen, was möglicherweise zu sichereren und wirksameren landwirtschaftlichen Chemikalien führt .

Biochemische Rolle im Stoffwechsel

Thiazole, einschließlich Derivaten wie this compound, spielen eine Rolle im Stoffwechsel. Sie ähneln strukturell Vitamin B1 (Thiamin), das für den Stoffwechsel von Kohlenhydraten und die normale Funktion des Nervensystems unerlässlich ist . Diese Ähnlichkeit könnte zu biochemischen Anwendungen führen, wie der Entwicklung von Nahrungsergänzungsmitteln oder metabolischen Verstärkern.

Analytische Chemie

In der analytischen Chemie können Thiazolderivate aufgrund ihrer charakteristischen spektralen Eigenschaften als chemische Marker oder Sonden verwendet werden. Sie können bei der Detektion und Quantifizierung von Substanzen in komplexen Gemischen helfen und die Genauigkeit analytischer Methoden verbessern .

Umweltwissenschaften

Die Umweltauswirkungen von Thiazolverbindungen sind ein Bereich wachsenden Interesses. This compound könnte auf ihre biologische Abbaubarkeit und ihre potenzielle Verwendung bei Umweltsanierungsmaßnahmen untersucht werden, wie z. B. den Abbau von Schadstoffen oder Schwermetallen in Boden und Wasser .

Wirkmechanismus

Target of Action

Compounds with a thiazole ring, such as 3-(4-methyl-thiazol-2-ylamino)-benzoic acid, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been reported to have various medicinal properties, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The solubility of thiazole compounds in water, alcohol, ether, and organic solvents suggests that their action may be influenced by the solvent environment .

Biochemische Analyse

Biochemical Properties

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways and gene expression . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.

Molecular Mechanism

At the molecular level, 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for its biological activity.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness. In vitro studies have shown that it remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities. At higher doses, toxic or adverse effects may occur . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in the glycolytic pathway, leading to reduced energy production in cells . Understanding these metabolic interactions is essential for elucidating the compound’s overall biological effects.

Transport and Distribution

The transport and distribution of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are vital for its therapeutic potential and effectiveness.

Subcellular Localization

The subcellular localization of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid plays a significant role in its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization . These factors influence the compound’s function and therapeutic potential.

Eigenschaften

IUPAC Name |

3-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-6-16-11(12-7)13-9-4-2-3-8(5-9)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGIDDGFQCUIHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)